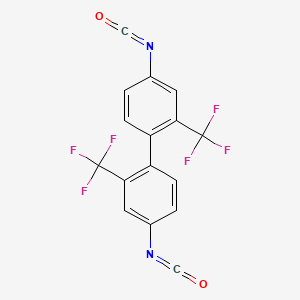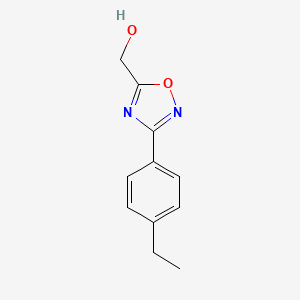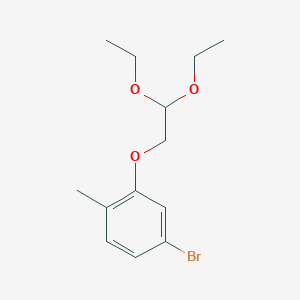
2-Chloro-4-fluoro-6-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-6-nitrobenzonitrile is an organohalogen compound with the molecular formula C₇H₂ClFN₂O₂ It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-6-nitrobenzonitrile typically involves the nitration of 2-Chloro-4-fluorobenzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-fluoro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-methoxy-4-fluoro-6-nitrobenzonitrile.
Reduction: 2-Chloro-4-fluoro-6-aminobenzonitrile.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Applications De Recherche Scientifique
2-Chloro-4-fluoro-6-nitrobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-6-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro substituents influence the compound’s reactivity and binding affinity. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, leading to various biochemical outcomes .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-fluorobenzonitrile
- 2-Chloro-4-nitrobenzonitrile
- 2-Fluoro-4-nitrobenzonitrile
Comparison: 2-Chloro-4-fluoro-6-nitrobenzonitrile is unique due to the presence of both chloro and fluoro substituents along with a nitro group. This combination imparts distinct reactivity and properties compared to its analogs. For instance, 2-Chloro-4-fluorobenzonitrile lacks the nitro group, making it less reactive in certain redox reactions. Similarly, 2-Chloro-4-nitrobenzonitrile and 2-Fluoro-4-nitrobenzonitrile differ in their halogen substituents, affecting their chemical behavior and applications .
Propriétés
Numéro CAS |
1253789-63-7 |
|---|---|
Formule moléculaire |
C7H2ClFN2O2 |
Poids moléculaire |
200.55 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-6-nitrobenzonitrile |
InChI |
InChI=1S/C7H2ClFN2O2/c8-6-1-4(9)2-7(11(12)13)5(6)3-10/h1-2H |
Clé InChI |
OZIGXRTYKXXOSA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)


![(R)-N-[4-(1-Aminoethyl)phenyl]-6-(4-pyridyl)quinazolin-2-amine Hydrochloride](/img/structure/B13691469.png)



![2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)



![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)
